3-Amino-4-(1-benzothiophen-3-yl)butanoic acid hydrochloride

proteolytic stability peptide half-life extension β-homoamino acid

3-Amino-4-(1-benzothiophen-3-yl)butanoic acid hydrochloride (CAS 270063-44-0 for the S-enantiomer; CAS 269398-95-0 for the R-enantiomer) is a β-homoamino acid derivative carrying a benzothiophene side chain at the β3-position. It is formally the β-homologated sulfur isostere of L-tryptophan, designated H-β-HoAla(3-benzothienyl)-OH·HCl.

Molecular Formula C12H14ClNO2S
Molecular Weight 271.76 g/mol
Cat. No. B12091780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(1-benzothiophen-3-yl)butanoic acid hydrochloride
Molecular FormulaC12H14ClNO2S
Molecular Weight271.76 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N.Cl
InChIInChI=1S/C12H13NO2S.ClH/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11;/h1-4,7,9H,5-6,13H2,(H,14,15);1H
InChIKeyWBZKGWWYBOKXAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(1-benzothiophen-3-yl)butanoic acid hydrochloride – Stereo-Defined S-Benzothienyl-β-Homoalanine HCl Salt for Peptide Engineering and Targeted Radiopharmaceutical Design


3-Amino-4-(1-benzothiophen-3-yl)butanoic acid hydrochloride (CAS 270063-44-0 for the S-enantiomer; CAS 269398-95-0 for the R-enantiomer) is a β-homoamino acid derivative carrying a benzothiophene side chain at the β3-position. It is formally the β-homologated sulfur isostere of L-tryptophan, designated H-β-HoAla(3-benzothienyl)-OH·HCl. As a β3-homoamino acid, it inserts an additional methylene unit between the α-carbon and the carboxylate relative to its canonical α-amino acid counterpart (3-benzothienyl-L-alanine, CAS 72120-71-9), altering backbone geometry and conferring resistance to standard proteolytic enzymes [1]. The hydrochloride salt form enhances aqueous solubility for direct use in solid-phase peptide synthesis (SPPS) without additional counterion exchange steps [2].

Why 3-Amino-4-(1-benzothiophen-3-yl)butanoic acid hydrochloride Cannot Be Interchanged with α-Benzothienylalanine, β-Homophenylalanine, or Native Tryptophan in Precision Peptide Research


Generic substitution among benzothiophene-containing amino acids fails because three distinct structural features act synergistically: (i) the β-homo backbone introduces an extra methylene that fundamentally alters backbone dihedral angles and protease susceptibility compared to α-amino acids [1]; (ii) the benzothiophene sulfur atom replaces the indole NH of tryptophan, eliminating hydrogen-bond donor capacity while increasing lipophilicity and modulating cation-π interaction strength [2]; and (iii) the defined (S)- or (R)-stereochemistry at the β3-carbon dictates the spatial presentation of the aromatic side chain, which is critical for receptor recognition in peptidomimetic drug candidates [3]. These features are non-redundant: replacing the benzothiophene with phenyl (β-homophenylalanine) removes the sulfur-mediated electronic and steric properties; reverting to the α-amino acid backbone (3-benzothienyl-L-alanine) restores protease sensitivity; and using native L-tryptophan reintroduces indole NH hydrogen bonding, confounding structure–activity relationship (SAR) interpretation in protein engineering and radiopharmaceutical targeting studies.

3-Amino-4-(1-benzothiophen-3-yl)butanoic acid hydrochloride – Quantitative Differentiation Evidence Against Key Comparators


β3-Homo Backbone Confers 120-Fold Slower Elastase Degradation Versus α-Peptide Controls

The incorporation of β3-homoamino acid residues into mixed α/β-peptides reduces proteolytic degradation by elastase 120-fold compared to all-α-peptide controls. This is a class-level finding for β3-homoamino acids and directly applies to H-β-HoAla(3-benzothienyl)-OH·HCl when incorporated into peptide sequences [1]. In contrast, the corresponding α-amino acid, 3-benzothienyl-L-alanine (CAS 72120-71-9), forms standard α-peptide bonds that remain fully susceptible to elastase and other serine proteases. Under the same diluted conditions, the mixed α/β-peptide gelators also exhibited increased half-life values in human blood plasma relative to the corresponding α-peptides [1].

proteolytic stability peptide half-life extension β-homoamino acid mixed α/β-peptide

DOTA-BOC-ATE (BzThi³-Octreotate) Achieves 17-Fold Higher sstr3 Affinity Than DOTA-TOC in Head-to-Head Somatostatin Receptor Profiling

When 3-benzothienylalanine (BzThi, the α-amino acid form of the benzothiophene side chain) replaces Tyr³ in the octreotide/octreotate pharmacophore, the resulting conjugate DOTA-BOC-ATE ([DOTA⁰,BzThi³,Thr⁸]-octreotide) displays high-affinity binding across somatostatin receptor subtypes sstr2, sstr3, and sstr5. Critically, [InIII-DOTA]-BOC-ATE exhibits an sstr3 IC₅₀ of 5.5 ± 0.8 nM, compared to [InIII-DOTA]-TOC (the clinical standard bearing Tyr³) which shows an sstr3 IC₅₀ of 120 ± 26 nM—a 17.3-fold affinity improvement directly attributable to the benzothienyl side chain [1]. DOTA-[BzThi]³-octreotide additionally displays sstr2 affinity of 3.7 nM, sstr3 affinity of 6.9 nM, and sstr5 affinity of 6 nM, providing a pan-somatostatin receptor binding profile not achievable with Tyr³ or Phe³ analogs [2].

somatostatin receptor octreotide analog radiopharmaceutical neuroendocrine tumor targeting DOTA-BOC

Benzothiophene Sulfur Isostere of Tryptophan Is 10-Fold More Potent as a Tryptophan Antagonist in Bacterial Growth Inhibition

The sulfur analog of tryptophan (3-benzothienylalanine, the α-amino acid parent of the target compound) acts as an effective antagonist of tryptophan in Lactobacillus arabinosus, exhibiting approximately 10-fold greater potency than the standard tryptophan inhibitor 5-methyltryptophan [1]. This quantitative potency advantage arises from the sulfur-for-NH substitution in the five-membered ring: the benzothiophene retains the aromatic planarity and steric bulk of indole but eliminates the indole NH hydrogen-bond donor while increasing polarizability of the π-electron system [2]. Importantly, 3-benzothienylalanine is not capable of forming the hydrogen bond that the Trp indole NH normally donates in protein active sites, a property exploited in site-specific protein mutagenesis studies to dissect the role of Trp hydrogen bonding vs. steric bulk [2].

tryptophan antagonist sulfur isostere antimetabolite benzothiophene amino acid analog

Fmoc-Protected β-Homoalanine Benzothienyl Derivative Enables Standard Fmoc-SPPS Incorporation with Orthogonal Fluorescence Properties vs. Tryptophan

The Fmoc-protected derivative of (S)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid (Fmoc-β-HoAla(3-benzothienyl)-OH, CAS 270063-46-2) is compatible with standard Fmoc solid-phase peptide synthesis protocols, enabling direct incorporation of the β-homo benzothienyl residue at any position without specialized coupling conditions . In contrast to L-tryptophan, which exhibits strong intrinsic fluorescence (λₑₓ ~280 nm, λₑₘ ~350 nm) that can interfere with biophysical assays, benzothienylalanine-containing proteins display distinct photophysical properties: a blue-shifted fluorescence emission and absorption maxima, and in specific protein contexts (CFP variant bearing Bta at position 66) an unusually large Stokes shift of 56 nm [1]. This orthogonal fluorescence signature allows researchers to track peptide/protein localization and conformation without spectral overlap with native Trp residues.

Fmoc-SPPS peptide synthesis fluorescence tryptophan analog protein engineering

Hydrochloride Salt Form Provides Defined Stoichiometry and Superior Aqueous Solubility Over Free Base for Direct SPPS Use

3-Amino-4-(1-benzothiophen-3-yl)butanoic acid hydrochloride (CAS 270063-44-0) is supplied as the hydrochloride salt with molecular formula C₁₂H₁₄ClNO₂S and molecular weight 271.76 Da, compared to the free base (C₁₂H₁₃NO₂S, MW 235.30 Da). The hydrochloride form ensures defined stoichiometric protonation of the β-amino group (predicted pKa ~9.5–10.5 for primary β-amine), eliminating batch-to-batch variability in counterion content that can affect coupling efficiency during Fmoc-SPPS [1]. While direct comparative solubility data for this specific compound are not publicly available, the general principle—that hydrochloride salts of β-homoamino acids exhibit enhanced aqueous solubility over their zwitterionic free bases—is well-established for this compound class and is confirmed by the compound's routine use in aqueous/organic mixed solvent systems for peptide coupling [2]. Competing suppliers may offer only the free base form, requiring an additional dissolution and neutralization step before coupling.

hydrochloride salt aqueous solubility SPPS coupling peptide building block formulation

High-Impact Application Scenarios for 3-Amino-4-(1-benzothiophen-3-yl)butanoic acid hydrochloride Based on Verified Differentiation Evidence


Somatostatin Receptor Pan-Ligand Radiopharmaceutical Development (sstr2/3/5 Targeting)

Building on the demonstrated 17.3-fold sstr3 affinity improvement of DOTA-BOC-ATE over DOTA-TOC [1], laboratories developing next-generation ⁶⁸Ga- or ¹⁷⁷Lu-labeled somatostatin analogs for PET imaging and targeted radiotherapy should procure the (S)-enantiomer of this β-homo benzothienylalanine HCl salt. The building block enables solid-phase assembly of [DOTA⁰,BzThi³,Thr⁸]-octreotide (DOTA-BOC-ATE) and related pan-somatostatin ligands that cover sstr2, sstr3, and sstr5 with nanomolar affinity—a receptor panel profile unattainable with the clinically established Tyr³ or 1-Nal³ octreotide variants [2]. The hydrochloride salt form provides the defined protonation state required for efficient Fmoc-deprotection and coupling on automated synthesizers.

Protease-Resistant Peptide Therapeutics with Extended Plasma Half-Life

For peptide drug candidates requiring >100-fold extension of in vivo half-life against serine proteases, incorporation of this β3-homoamino acid at the scissile bond position delivers the 120-fold degradation rate reduction demonstrated for mixed α/β-peptides in elastase and human plasma assays [3]. Unlike strategies that require D-amino acid substitution or N-methylation, the β-homo backbone modification preserves side-chain identity and receptor recognition while providing protease escape—critical for GLP-1, ghrelin, or bradykinin analog programs where target engagement must be maintained [3]. The benzothiophene side chain additionally offers the lipophilicity and π-stacking capacity of tryptophan without hydrogen-bond donor interference [4].

Tryptophan-to-Benzothienylalanine Mutagenesis for Protein Structure–Function Dissection

In protein engineering studies aiming to decouple Trp hydrogen bonding from steric contributions, the benzothienylalanine side chain (as delivered in the β-homo building block or its α-amino acid counterpart) provides the definitive tool: it eliminates indole NH hydrogen bond donation while preserving aromatic planarity and approximate molecular volume [4]. The 2.1 Å crystal structure of the BtaRS·Bta complex confirms that the engineered synthetase discriminates Bta from canonical amino acids including Trp, enabling high-fidelity site-specific incorporation [4]. The orthogonal fluorescence properties (56 nm Stokes shift in specific contexts) further enable unambiguous tracking of the mutated protein without spectral interference from native tryptophan residues [5].

Antimetabolite and Enzyme Inhibitor Design Leveraging 10× Tryptophan Antagonism Potency

The 10-fold higher tryptophan antagonism potency of the benzothiophene sulfur isostere over 5-methyltryptophan [6] supports its use as a core scaffold in antimetabolite peptide design. Research groups targeting tryptophan-dependent pathways in bacterial or cancer metabolism can deploy this β-homo building block to construct protease-stable peptide inhibitors that outcompete natural Trp for enzyme active sites, with the added benefit of β-homo backbone-mediated resistance to in situ degradation [3]. The (S)-enantiomer ensures compatibility with biological target chirality.

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